Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC18259687
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | methyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-4-11-10(2,9(14)15-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3 |
| Standard InChI Key | QAGGEUDVNNSTPD-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(C)(CN1C=CC=N1)C(=O)OC |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol. Its IUPAC name, methyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate, reflects the arrangement of substituents:
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A pyrazole ring (1H-pyrazol-1-yl) at the C3 position, providing aromaticity and sites for electrophilic substitution.
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An ethylamino group (-NHCH₂CH₃) at C2, enabling hydrogen bonding and nucleophilic reactivity.
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A methyl ester (-COOCH₃) at C1, contributing to solubility in organic solvents .
Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | ~2.5 (estimated) |
| Solubility | Soluble in DMSO, ethanol |
The pyrazole ring’s electron-rich nature directs electrophilic attacks to the C4 position, while the ethylamino group participates in condensation and alkylation reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step pathway:
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Condensation Reaction: 3-Methyl-1H-pyrazole reacts with ethylamine and methyl acrylate in the presence of a base (e.g., NaH or K₂CO₃) to form the propanoate backbone.
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Purification: Column chromatography or recrystallization isolates the product with >98% purity .
Optimization Strategies:
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Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 70°C, 160 W).
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance yields by stabilizing intermediates.
Industrial-Scale Challenges
Industrial production employs continuous flow reactors to improve efficiency, but scalability is hindered by:
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Steric hindrance from the methyl and pyrazole groups, complicating purification .
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Instability of the ethylamino group under prolonged storage .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
Nucleophilic Substitution at the Ethylamino Group
Reagents such as acetyl chloride or methyl iodide selectively modify the -NHCH₂CH₃ group:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 78–85 | Mild base, RT |
| Methyl iodide | N-Methylated derivative | 65–72 | Phase-transfer catalyst |
Mechanistic studies indicate that steric bulk from the pyrazole ring slows reaction kinetics compared to simpler amines .
Electrophilic Aromatic Substitution on Pyrazole
The pyrazole ring undergoes nitration, sulfonation, or halogenation at the C4 position:
| Reaction | Reagent | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyrazole derivative |
| Bromination | Br₂/FeBr₃ | 4-Bromo-pyrazole derivative |
Regioselectivity is driven by resonance stabilization from the C3 methyl group .
Applications in Research and Industry
Medicinal Chemistry
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Drug Intermediate: Used to synthesize kinase inhibitors and antimicrobial agents.
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Probe Development: Labels biomolecules via its reactive amino group .
Materials Science
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl 2-methyl-3-pyrazolylpropanoate | C₁₀H₁₆N₂O₂ | Lacks ethylamino group; lower reactivity |
| BocN-MPO | C₁₃H₂₁N₃O₄ | Protected amine; improved stability |
The target compound’s discontinuation reflects synthetic challenges compared to Boc-protected analogs .
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